Product packaging for (S)-3-Bromopyrrolidine(Cat. No.:CAS No. 99520-93-1)

(S)-3-Bromopyrrolidine

Cat. No.: B1501090
CAS No.: 99520-93-1
M. Wt: 150.02 g/mol
InChI Key: UKYCQJXBNJJMDX-BYPYZUCNSA-N
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Description

Significance of Pyrrolidine (B122466) Derivatives in Organic Synthesis and Pharmaceutical Sciences

The pyrrolidine scaffold is a prevalent motif in a vast array of biologically active molecules, including alkaloids and synthetic drugs. frontiersin.orgresearchgate.net Its saturated, non-planar structure allows for the exploration of three-dimensional chemical space, a desirable feature in drug design. nih.gov The synthetic versatility of the pyrrolidine ring enables extensive modifications, facilitating the optimization of biological activity and physicochemical properties. tandfonline.com Consequently, pyrrolidine derivatives have been successfully developed for a wide range of therapeutic areas, including cancer, diabetes, and central nervous system disorders. nih.govtandfonline.com

The construction of the pyrrolidine ring can be achieved through various synthetic strategies, such as 1,3-dipolar cycloadditions of azomethine ylides, which allow for the creation of multiple stereocenters in a single step. acs.org This flexibility has made pyrrolidines a favored scaffold for medicinal chemists aiming to develop novel therapeutic agents. frontiersin.org

The Role of Chirality in Designing Biologically Active Molecules

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in the design of biologically active molecules. chiralpedia.com Biological systems, such as enzymes and receptors, are themselves chiral, and thus often interact differently with the two enantiomers (mirror images) of a chiral drug. rsc.orgresearchfloor.org This can lead to one enantiomer having the desired therapeutic effect while the other may be inactive or even cause adverse effects. lifechemicals.commusechem.com

A classic example is the drug thalidomide, where one enantiomer was effective for morning sickness while the other caused severe birth defects. rsc.orglifechemicals.com This tragic case underscored the critical importance of stereochemistry in drug development. Consequently, the development of single-enantiomer drugs has become a major focus in the pharmaceutical industry to maximize therapeutic efficacy and minimize potential risks. rsc.org

Strategic Importance of Halogenated Pyrrolidines: Focus on (S)-3-Bromopyrrolidine

Halogenated organic compounds, particularly those containing bromine, are valuable intermediates in organic synthesis due to the reactivity of the carbon-halogen bond. cymitquimica.com In the context of pyrrolidine scaffolds, the introduction of a halogen atom, such as in 3-bromopyrrolidine, provides a handle for further functionalization. cymitquimica.com This allows for the attachment of various substituents to the pyrrolidine ring through nucleophilic substitution reactions.

This compound, with its defined stereochemistry at the C3 position, is a particularly important chiral building block. bldpharm.com Its use in synthesis ensures the transfer of this specific chirality to the target molecule, which is crucial for achieving the desired biological activity. The bromine atom in this compound makes it a key intermediate for the synthesis of a variety of substituted chiral pyrrolidines. biointerfaceresearch.com

Overview of Research Trajectories for this compound

Research involving this compound and its derivatives is primarily focused on its application as a building block in the synthesis of novel, biologically active compounds. The N-Boc protected form, (S)-tert-butyl 3-bromopyrrolidine-1-carboxylate, is frequently used in synthetic chemistry. nih.govsigmaaldrich.com This is because the Boc protecting group allows for controlled reactions at the bromine-substituted carbon without interference from the nitrogen atom.

Current research often involves the use of this compound in the development of therapeutic agents. For instance, it has been utilized in the synthesis of compounds targeting various diseases. The ability to introduce specific substituents at the 3-position with a defined stereochemistry makes it a valuable tool for structure-activity relationship (SAR) studies, where chemists systematically alter the structure of a molecule to understand its effect on biological activity. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8BrN B1501090 (S)-3-Bromopyrrolidine CAS No. 99520-93-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-bromopyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrN/c5-4-1-2-6-3-4/h4,6H,1-3H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYCQJXBNJJMDX-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10666994
Record name (3S)-3-Bromopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99520-93-1
Record name (3S)-3-Bromopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereoselective Synthetic Methodologies for S 3 Bromopyrrolidine and Its Enantiomerically Enriched Derivatives

Asymmetric Intramolecular Haloaminocyclization Strategies

Asymmetric intramolecular haloaminocyclization represents a powerful approach for the direct formation of chiral halogenated heterocycles from acyclic olefinic precursors. This strategy involves the simultaneous formation of a carbon-halogen bond and a carbon-nitrogen bond, constructing the pyrrolidine (B122466) ring and installing the stereocenter at the C3 position in a single, highly controlled step.

The use of chiral catalysts to mediate the bromocyclization of unsaturated amides or carbamates provides an efficient route to enantiomerically enriched 3-bromopyrrolidines. Various catalytic systems have been developed to achieve high levels of stereocontrol.

Chiral amino-thiocarbamate catalysts have emerged as effective promoters for asymmetric bromocyclization reactions. wpmucdn.com These catalysts utilize a thiocarbamate moiety to activate a bromine source, such as N-bromosuccinimide (NBS), generating a chiral electrophilic bromine species. This species then reacts with the olefinic amide substrate. The chiral environment provided by the catalyst directs the subsequent intramolecular cyclization, leading to the formation of the pyrrolidine ring with high enantioselectivity. wpmucdn.com The reaction proceeds with good yields and high enantiomeric excesses (ees) for the synthesis of various chiral, non-racemic pyrrolidines. wpmucdn.com

Table 1: Amino-thiocarbamate Catalyzed Enantioselective Bromocyclization Data represents generalized findings for the synthesis of chiral pyrrolidines using this method.

SubstrateCatalyst Loading (mol%)Bromine SourceYield (%)Enantiomeric Excess (ee %)
Olefinic Amide10NBSHighUp to 95%

Chiral anion phase-transfer catalysis is another sophisticated strategy for enantioselective halocyclization. scispace.comunimi.it This method often employs highly insoluble, ionic, and cationic electrophilic bromine sources. scispace.com The catalysis operates through a chiral anion, typically derived from a chiral phosphoric acid, which forms a lipophilic ion pair with the cationic reagent. This chiral ion pair shuttles the electrophilic bromine from a solid or aqueous phase to an organic phase containing the olefinic amide substrate. The intimate association within the chiral ion pair ensures that the bromination and subsequent cyclization occur in a highly controlled stereochemical environment, affording the halogenated product with excellent yield and enantioselectivity. scispace.comunimi.it This approach minimizes uncatalyzed background reactions, which can otherwise erode enantioselectivity. scispace.com

Table 2: Chiral Anion Phase-Transfer Catalyst Mediated Bromocyclization Illustrative results for enantioselective halogenation using this principle.

Catalyst TypeBrominating ReagentPhase ConditionsEnantiomeric Excess (ee %)
Chiral Phosphate AnionInsoluble Cationic Br+ SourceSolid-Liquid or Liquid-Liquid>90%

Chiral phosphoric acids have been successfully utilized as organocatalysts for the enantioselective N-bromocyclization of γ-amino-alkenes. researchgate.netnih.govfigshare.com In this methodology, the chiral phosphoric acid is believed to act as a bifunctional catalyst. It activates the bromine source (e.g., NBS) through hydrogen bonding while simultaneously protonating the nitrogen atom of the substrate. This dual activation brings the reactants into a well-organized, chiral transition state. The subsequent attack of the double bond on the activated bromine source and the intramolecular cyclization by the amine nucleophile are controlled by the steric and electronic properties of the chiral catalyst, leading to the formation of optically active 3-bromopyrrolidines in high enantiomeric excess. researchgate.netnih.govwhiterose.ac.uk The reaction is applicable to various cis-, trans-, and trisubstituted γ-amino-alkenes. nih.govfigshare.com

Table 3: Chiral Phosphoric Acid Catalyzed Bromocyclization of γ-Amino-alkenes

SubstrateCatalystBromine SourceYield (%)Enantiomeric Excess (ee %)
γ-Amino-alkeneTRIPNBS8591
Substituted γ-Amino-alkeneSTRIPNBS9088

The mechanism of these asymmetric halofunctionalization reactions is central to understanding the source of enantioselectivity. In the case of chiral phosphoric acid catalysis, it is proposed that the catalyst forms a chiral ion-pair intermediate with the in situ-generated bromonium ion and the substrate. This organized transition state assembly effectively shields one face of the olefin, directing the nucleophilic attack of the amine from the opposite face, thereby controlling the stereochemical outcome of the cyclization.

For thiocarbamate-catalyzed reactions, the mechanism is thought to involve the formation of a chiral bromosulfonium ion as the key reactive intermediate. This electrophilic species delivers the bromine to the olefin in an enantioselective manner. The subsequent intramolecular cyclization is then directed by the stereochemistry established in this initial bromination step.

In chiral anion phase-transfer catalysis, the enantioselectivity arises from the tight ion pairing between the chiral phosphate anion and the cationic brominating agent. The chiral anion creates a distinct stereochemical environment that dictates the trajectory of the olefin's approach to the electrophilic bromine, leading to a highly enantioselective reaction. scispace.com

Catalytic Enantioselective Bromocyclization of Olefinic Amides

Chiral Pool Synthesis Approaches Utilizing Natural Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials, leveraging their inherent stereochemistry to produce complex chiral targets. mdpi.com Amino acids such as L-glutamic acid and L-hydroxyproline are common and effective precursors for the synthesis of (S)-3-Bromopyrrolidine. nih.govnih.gov

One established route to synthesize 3-substituted prolines begins with L-glutamic acid. nih.govresearchgate.net The synthesis involves the transformation of glutamic acid into a suitable cyclic precursor, such as pyroglutamic acid. researchgate.net Functional group manipulations, including reductions and the introduction of a leaving group at the 3-position, pave the way for the introduction of the bromide. For instance, an enone derivative prepared in several steps from glutamic acid can undergo conjugate addition, which, after further transformations, yields the desired 3-substituted pyrrolidine. nih.gov

A more direct approach utilizes trans-4-hydroxy-L-proline. nih.govgoogle.com A common strategy involves the protection of the amine, conversion of the C4 hydroxyl group into a good leaving group (e.g., a tosylate or mesylate), and subsequent nucleophilic substitution with a bromide source. This SN2 reaction proceeds with the inversion of stereochemistry, converting the (2S, 4R) stereochemistry of the starting material to the desired (2S, 3S) configuration in the 3-brominated product. An alternative pathway involves converting the hydroxyl group to an azide via an SN2 reaction, which also proceeds with inversion of configuration, followed by further functional group transformations. google.com

Table 4: Comparison of Chiral Pool Precursors

Natural PrecursorKey Transformation(s)Stereochemical Control
L-Glutamic AcidCyclization, functional group manipulationMaintained from starting material
trans-4-Hydroxy-L-prolineSN2 displacement of a C4 leaving groupInversion of configuration at C4

Derivation from Amino Acids

A prominent and widely utilized approach for the synthesis of chiral pyrrolidines involves the use of naturally occurring amino acids as chiral precursors. The inherent stereochemistry of these starting materials provides a robust foundation for the construction of enantiomerically pure pyrrolidine scaffolds.

L-Proline and 4-Hydroxy-L-proline: L-proline and its hydroxylated analogue, 4-hydroxy-L-proline, are particularly valuable starting points. Their rigid pyrrolidine ring structure can be chemically modified through various stereocontrolled reactions to introduce the desired bromine substituent at the C-3 position. For instance, commercially available Boc-protected trans-4-hydroxy-L-proline can be esterified and then subjected to oxidation to yield the corresponding ketoproline. This intermediate is a versatile precursor for further transformations. mdpi.com The synthesis of (4S)-1-methyl-4-propyl-L-proline, an analog of an antibiotic fragment, has been achieved stereoselectively from (cis)-4-hydroxy-L-proline, showcasing the utility of this starting material. mdpi.com

L-Tryptophan: While less direct, L-tryptophan can also serve as a precursor. nih.govchim.itencyclopedia.pub The synthesis involves modifications to the indole side chain and subsequent cyclization to form the pyrrolidine ring, with the stereocenter originating from the tryptophan backbone guiding the stereochemical outcome.

The following table summarizes key transformations starting from amino acids:

Starting MaterialKey TransformationProduct
cis-4-Hydroxy-L-prolineOxidation, Wittig olefination, hydrogenation, N-methylation(4S)-1-Methyl-4-propyl-L-proline hydrochloride
N-Cbz-trans-4-hydroxy-L-prolineEsterification, elimination3,4-Dehydro-L-prolines
L-TryptophanSide-chain modification and cyclizationChiral pyrrolidine derivatives

Synthesis from Enantiomerically Enriched Epoxy Alcohols

Another effective strategy for the synthesis of chiral pyrrolidines involves the use of enantiomerically enriched epoxy alcohols. These substrates, often prepared through Sharpless asymmetric epoxidation, contain stereocenters that can direct the formation of the pyrrolidine ring with high stereocontrol. The synthesis typically involves the regioselective opening of the epoxide ring by a nitrogen nucleophile, followed by intramolecular cyclization. This approach allows for the creation of polypropionate fragments, which are common in many natural products. mdpi.com The regioselective cleavage of 2,3-epoxy alcohols is a key step in this methodology. mdpi.com

Advanced Asymmetric Cyclization and Metathesis Reactions

Modern synthetic organic chemistry has provided powerful tools for the asymmetric construction of cyclic compounds. Enantioselective cyclization and metathesis reactions have emerged as elegant and efficient methods for producing chiral pyrrolidine scaffolds.

Enantioselective Intramolecular Aza-Michael Cyclization for Pyrrolidine Scaffolds

The intramolecular aza-Michael addition is a powerful reaction for the formation of nitrogen-containing rings. frontiersin.orgrsc.org In the context of pyrrolidine synthesis, this reaction involves the cyclization of an amine onto an α,β-unsaturated carbonyl compound. By employing a chiral catalyst, the reaction can be rendered enantioselective, leading to the formation of optically active pyrrolidines. A notable example is the "Clip-Cycle" synthesis, where an unsaturated amine is "clipped" with an activating group via alkene metathesis, followed by a chiral phosphoric acid-catalyzed aza-Michael "cycle" reaction to yield enantioenriched pyrrolidines. whiterose.ac.uk This method has been successfully applied to the synthesis of 2- and 3-substituted pyrrolidines. whiterose.ac.uk

Key features of this methodology are highlighted in the table below:

Reaction TypeCatalystKey Feature
Intramolecular Aza-Michael AdditionChiral Phosphoric AcidAsymmetric "Clip-Cycle" strategy
Domino aza-Michael/SN2 cyclizationNone specifiedEfficient synthesis of spirobarbiturate-pyrrolidinones

Application of Ring-Closing Metathesis (RCM) in Chiral Pyrrolidine Synthesis

Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic compounds, including pyrrolidines. acs.orgorganic-chemistry.orgacs.orgnih.gov This reaction, often catalyzed by ruthenium-based catalysts such as the Grubbs catalysts, allows for the efficient formation of rings from acyclic diene or enyne precursors. acs.orgorganic-chemistry.org The synthesis of chiral pyrrolidine derivatives can be achieved by starting with enantiomerically pure acyclic precursors. RCM has been successfully used to construct chiral 1,2-cycloalkanopyrrolidines from L-proline. nih.gov

Metal-Catalyzed Asymmetric Transformations Yielding this compound Derivatives

Metal-catalyzed reactions offer a versatile platform for the synthesis of chiral molecules. The development of chiral ligands allows for the transfer of stereochemical information from the catalyst to the product, resulting in high enantioselectivity.

Copper-Catalyzed Borylation of N-Boc-3-bromopyrrolidine

Copper-catalyzed borylation reactions have emerged as a powerful method for the formation of carbon-boron bonds. nih.gov These reactions can be applied to substrates like N-Boc-3-bromopyrrolidine to introduce a boryl group, which can then be further functionalized. The use of chiral ligands in these copper-catalyzed reactions can lead to the enantioselective formation of borylated pyrrolidine derivatives. nih.gov While direct borylation of N-Boc-3-bromopyrrolidine is a potential route, related copper-catalyzed reactions on similar substrates have been extensively studied. For instance, the copper-catalyzed hydroboration of 1,3-enynes provides access to borylated dienes. nih.gov

Optimization and Scale-Up Considerations for Efficient Stereoselective Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process presents a unique set of challenges. For the synthesis of this compound, several factors must be considered to ensure an efficient, safe, and cost-effective process.

Reagent Selection and Stoichiometry: On a large scale, the cost and availability of reagents become critical factors. For bromination reactions like the Mitsunobu or Appel, the use of stoichiometric amounts of phosphine reagents generates significant quantities of phosphine oxide byproduct, which can complicate purification. Process optimization may involve exploring catalytic versions of these reactions or alternative brominating agents that are more atom-economical.

Solvent Selection and Concentration: The choice of solvent can significantly impact reaction rates, yields, and ease of product isolation. For scale-up, factors such as solvent toxicity, flammability, and cost must be taken into account. Higher reaction concentrations are generally preferred to maximize reactor throughput, but this can also lead to issues with heat dissipation and mixing.

Reaction Temperature and Time: Precise control of the reaction temperature is crucial for maintaining stereochemical integrity and minimizing the formation of impurities. Exothermic reactions, such as the Appel reaction, require careful monitoring and efficient cooling systems on a large scale. Reaction times should be optimized to ensure complete conversion while minimizing the potential for side reactions or product degradation.

Purification Methods: Chromatography, which is often used for purification on a laboratory scale, is generally not feasible for large-scale production. Alternative purification methods such as crystallization, distillation, or extraction are preferred. The development of a robust crystallization procedure for the N-protected this compound intermediate can be a key step in ensuring high purity of the final product.

Safety Considerations: The reagents used in the synthesis of this compound, such as phosphines and azodicarboxylates, can be hazardous. A thorough safety assessment is required before scaling up any process, and appropriate engineering controls and personal protective equipment must be used.

By carefully considering these factors, it is possible to develop a stereoselective synthesis of this compound that is not only efficient and high-yielding but also safe, scalable, and economically viable for pharmaceutical applications.

Chemical Transformations and Derivatization of S 3 Bromopyrrolidine

Reactivity of the Bromine Moiety in Nucleophilic Substitution Reactions

The core reactivity of (S)-3-Bromopyrrolidine is defined by the carbon-bromine (C-Br) bond. The bromine atom, being more electronegative than carbon, polarizes the bond, rendering the carbon atom at the 3-position electrophilic and susceptible to attack by nucleophiles. libretexts.org This susceptibility facilitates nucleophilic substitution reactions, a class of reactions where an electron-rich species, the nucleophile, replaces the bromide leaving group. wikipedia.org These reactions are fundamental to converting this compound into a wide range of other functionalized pyrrolidines. kau.edu.sa

The substitution can proceed through two primary mechanisms: S_N1 (Substitution, Nucleophilic, Unimolecular) and S_N2 (Substitution, Nucleophilic, Bimolecular). libretexts.org In an S_N2 reaction, the nucleophile attacks the electrophilic carbon at the same time as the bromide ion departs, leading to an inversion of stereochemistry. solubilityofthings.com The S_N1 mechanism involves a two-step process where the leaving group departs first to form a carbocation intermediate, which is then attacked by the nucleophile. solubilityofthings.com The choice of mechanism depends on factors such as the solvent, the strength of the nucleophile, and the stability of the potential carbocation.

A variety of nucleophiles can be employed to displace the bromide, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This versatility allows for the synthesis of diverse pyrrolidine (B122466) derivatives. kau.edu.sa

NucleophileProduct Functional GroupExample Product
Hydroxide (OH⁻)Alcohol(R)-Pyrrolidin-3-ol
Alkoxide (RO⁻)Ether(S)-3-Alkoxypyrrolidine
Azide (N₃⁻)Azide(R)-3-Azidopyrrolidine
Carboxylate (RCOO⁻)Ester(S)-3-(Acyloxy)pyrrolidine
Iodide (I⁻)Alkyl Iodide(S)-3-Iodopyrrolidine

Functional Group Interconversions for Structural Diversification

Functional group interconversion (FGI) is a cornerstone of organic synthesis, involving the transformation of one functional group into another. imperial.ac.ukorganic-chemistry.org For this compound, FGI strategies extend beyond simple nucleophilic substitution at the C-Br bond, enabling the creation of a much broader range of derivatives. These transformations can involve oxidation, reduction, or rearrangement reactions that alter the molecule's core structure and reactivity. solubilityofthings.comfiveable.me

While the direct substitution of the bromine is the most common transformation, other possibilities exist. For example, elimination reactions can be induced to form pyrroline (B1223166) derivatives, introducing unsaturation into the five-membered ring. Furthermore, the pyrrolidine nitrogen offers another site for modification. N-alkylation, N-acylation, or N-protection/deprotection sequences are routinely performed to modulate the compound's properties or to direct the reactivity of other parts of the molecule. The interplay between reactions at the C3 position and the nitrogen atom allows for intricate synthetic pathways, yielding highly diversified molecular scaffolds.

Synthesis of Organometallic Derivatives from this compound

The conversion of the C-Br bond in this compound into a carbon-metal bond opens up a different realm of reactivity, particularly for the formation of new carbon-carbon bonds. Organometallic derivatives, such as organoboron compounds, are powerful intermediates in modern synthetic chemistry. researchgate.net

A significant transformation of this compound is its conversion into a 3-borylated pyrrolidine derivative through copper-catalyzed reactions. researchgate.net Organoboron compounds are exceptionally useful synthetic intermediates, famed for their role in palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), Chan-Lam couplings, and other advanced transformations. researchgate.netmdpi.comnih.gov The synthesis of 3-borylated pyrrolidines provides a stable, versatile intermediate that can be used to introduce the pyrrolidine motif into complex molecules with high precision. researchgate.netnih.gov This copper-catalyzed borylation represents a key method for creating valuable bifunctional building blocks for medicinal and synthetic chemistry. researchgate.netmdpi.comnih.gov

ReactantReagentsProduct TypeSignificance
This compoundBorylating agent (e.g., B₂pin₂), Copper catalyst(S)-3-(Boryl)pyrrolidineVersatile intermediate for cross-coupling reactions. researchgate.netnih.gov

Derivatization Strategies for Analytical and Synthetic Utility

Derivatization is the process of chemically modifying a compound to produce a new substance with properties that are better suited for a specific purpose, such as analysis or further synthesis. mdpi.comuvic.ca this compound and its subsequent products are often derivatized to enhance their utility.

For analytical purposes, derivatization can improve the detectability of a molecule. uvic.ca For instance, the presence of a bromine atom in this compound provides a distinct isotopic signature (⁷⁹Br and ⁸¹Br) that can aid in its identification via mass spectrometry (MS). nih.gov Furthermore, derivatives of pyrrolidine are synthesized to act as chiral derivatizing agents. These agents react with other chiral molecules, such as carboxylic acids, to form diastereomers that can be easily separated and quantified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), thereby enabling sensitive and enantioselective analysis. nih.gov

Applications of S 3 Bromopyrrolidine in Advanced Organic Synthesis

(S)-3-Bromopyrrolidine as a Versatile Chiral Building Block

The utility of this compound as a chiral building block stems from two key structural features: the pyrrolidine (B122466) ring system and the stereodefined C-Br bond. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and natural products. nih.gov The presence of a chiral center allows chemists to introduce stereochemistry into a target molecule from an early stage, which is crucial for biological activity.

The bromine atom at the 3-position serves as a versatile functional handle. It can be displaced by a wide range of nucleophiles in SN2 reactions, allowing for the introduction of diverse substituents at this position with inversion of stereochemistry. This reactivity is fundamental to its application in creating more complex and functionalized pyrrolidine derivatives. Furthermore, the nitrogen atom of the pyrrolidine ring can be readily functionalized, providing another point for molecular elaboration. These characteristics make this compound and its derivatives, such as N-protected versions, essential tools for asymmetric synthesis. sigmaaldrich.com

Total Synthesis of Biologically Relevant Natural Products and Alkaloids

The chiral nature of this compound makes it an attractive starting point for the enantioselective synthesis of various natural products, particularly alkaloids containing the pyrrolidine motif.

Pyrroloindoline alkaloids are a class of natural products characterized by a hexahydropyrrolo[2,3-b]indole core. rsc.orgsemanticscholar.org The total synthesis of these complex dimeric structures, such as (-)-Chimonanthine, often relies on the coupling of two tryptamine-derived units. udel.edunih.gov A key challenge is the stereocontrolled formation of the vicinal quaternary stereocenters at the C3a and C3a' positions. researchgate.netresearchgate.net Convergent strategies, such as the reductive dimerization of a chiral tricyclic bromide intermediate derived from L-tryptophan, have proven effective in constructing the core structure of (+)-Chimonanthine. udel.edunih.gov

The drimentine alkaloids are hybrid isoprenoids that merge a pyrroloindoline moiety with a sesquiterpene fragment. researchgate.netmorressier.com Synthetic strategies towards these molecules are often convergent, involving the separate preparation of the alkaloid and terpenoid portions followed by their coupling. researchgate.netnih.gov While many syntheses of these complex alkaloids start from amino acids like L-tryptophan, the use of chiral pyrrolidine building blocks is a key strategy for introducing the necessary stereochemistry. morressier.com

Target AlkaloidKey Synthetic StrategyPrecursor Source
(+)-ChimonanthineReductive DimerizationL-Tryptophan Derivative udel.edu
Drimentine CConvergent SynthesisL-Tryptophan, L-Proline researchgate.net

(R)-Bgugaine is a 2-alkylpyrrolidine alkaloid isolated from Arisarum vulgare. nio.res.in Its synthesis can be efficiently achieved from precursors that establish the chiral pyrrolidine core. One concise synthesis of (R)-Bgugaine utilizes (S)-N-carboethoxy prolinal, derived from L-proline. nio.res.in The strategy involves a Wittig reaction to install the long alkyl chain, followed by reduction of the resulting double bond and conversion of the N-carboethoxy group to the N-methyl group found in the natural product. nio.res.in This approach leverages the existing stereocenter of the proline starting material to ensure the correct stereochemistry in the final product. (R)-Irnidine is a related alkaloid from the same source and can be synthesized through similar strategies that build upon a chiral pyrrolidine template. nio.res.in

Synthetic Route Highlights for (R)-Bgugaine nio.res.in

StepReactionReagentsOutcome
1Wittig CondensationNon-stabilized ylide with N-carboethoxy prolinalFormation of alkene with extended side chain
2ReductionH₂, Pd/CSaturation of the double bond
3N-MethylationLAHReduction of N-carboethoxy to N-methyl

Polyhydroxylated pyrrolidines and indolizidines, often known as iminosugars, are potent inhibitors of glycosidase enzymes. usp.br Their synthesis frequently employs chiral starting materials to control the multiple stereocenters. acs.orgrsc.org Chiral building blocks derived from amino acids or sugars are common starting points. rsc.orgnih.gov For example, sugar-derived bromonitriles can undergo a cascade reaction involving the addition of allylmagnesium bromide, SN2 cyclization to form the pyrrolidine ring, and subsequent reduction to yield polyhydroxylated 2-allylpyrrolidines. rsc.org These intermediates can then be converted into indolizidine alkaloids like lentiginosine. rsc.org The strategic use of chiral precursors is essential for controlling the stereochemical outcome of these syntheses. usp.bracs.orgnih.gov

Construction of Complex Pyrrolidine-Based Scaffolds and Fused Ring Systems

The functionalized nature of this compound allows for its use in constructing not only natural products but also novel and complex molecular scaffolds for drug discovery and other applications. utas.edu.aursc.org

The synthesis of multi-substituted pyrrolidines can be achieved by leveraging the reactivity at both the nitrogen and the C3-carbon of the pyrrolidine ring. researchgate.netnih.govnih.gov Palladium-catalyzed hydroarylation of N-alkyl pyrrolines, for instance, provides a direct route to 3-aryl pyrrolidines, which are privileged structures in biologically active molecules. researchgate.netnih.gov

Spiropyrrolidines, which feature a spirocyclic junction involving the pyrrolidine ring, are of significant interest due to their unique three-dimensional structures. nih.govresearchgate.net A common method for their synthesis is the 1,3-dipolar cycloaddition of azomethine ylides with suitable dipolarophiles. researchgate.net This reaction can generate multiple new bonds and stereocenters in a single step. For instance, the reaction of an azomethine ylide with an α-methylene-γ-lactone can produce spiropyrrolidine or spiropyrrolizidine systems with good stereoselectivity. researchgate.net Additionally, multicomponent reactions involving isatin, secondary amines, and alkylidene Meldrum's acids can afford complex bis-spiropyrrolidine structures. nih.govresearchgate.net

Stereoselective Synthesis of Pyrrolidine-2,3-diones and Beta-Amino Acids

The chiral scaffold of this compound serves as a valuable precursor for the stereoselective synthesis of more complex heterocyclic structures, notably pyrrolidine-2,3-diones. These diones are, in turn, versatile intermediates for producing novel β-amino acids. A highly effective method involves a facile, diastereoselective, one-pot, three-component reaction. chemrxiv.orgresearchgate.net This process begins with a cyclization/allylation followed by a Claisen rearrangement, yielding densely functionalized pyrrolidinone products that feature an all-carbon quaternary stereocenter. chemrxiv.orgresearchgate.net The operational simplicity and high diastereoselectivity of this sequence make it suitable for gram-scale synthesis, providing access to valuable compounds that are otherwise difficult to obtain. chemrxiv.org

These highly substituted pyrrolidine-2,3-diones can be efficiently converted in a single step to unique β-amino acids and their derivatives. chemrxiv.orgresearchgate.net This transformation highlights the utility of the pyrrolidine-2,3-dione (B1313883) scaffold as a constrained template for introducing stereochemical complexity into acyclic structures like amino acids. Traditional methods for synthesizing β-amino acids, such as conjugate addition, Mannich-type reactions, or Arndt-Eistert homologation, often require pre-functionalized starting materials and multiple steps. researchgate.net The approach starting from pyrrolidine derivatives offers a more streamlined pathway to novel β-amino acid structures. chemrxiv.orgresearchgate.net

Biocatalytic methods have also been developed for the efficient and stereoselective synthesis of pyrrolidine-2,3-diones. nih.gov One such approach utilizes a laccase from Myceliophthora thermophila to catalyze the oxidation of catechols to ortho-quinones. nih.gov These reactive intermediates then undergo a 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, resulting in the formation of new all-carbon quaternary stereocenters under mild conditions. nih.gov This biocatalytic strategy has been shown to be effective for a variety of substituted reactants, producing a range of products in moderate to good yields. nih.gov

Table 1: Comparison of Catalytic Methods for Pyrrolidine-2,3-dione Synthesis
MethodKey FeaturesTypical YieldsReference
One-Pot, Three-Component Cyclization/RearrangementHigh diastereoselectivity; creates all-carbon quaternary stereocenters.Gram-scale access. chemrxiv.org
Biocatalytic Laccase-Mediated Oxidation/AdditionMild reaction conditions; stereoselective formation of quaternary centers.42–91% nih.gov

Rearrangement Reactions to Generate Substituted Piperidines

While direct synthesis from acyclic or pyridine (B92270) precursors is the most common route to piperidines, rearrangement reactions involving the expansion of a pyrrolidine ring offer an alternative and mechanistically significant pathway. Although specific examples detailing the rearrangement of this compound itself are not prevalent, the underlying principles of such transformations are well-established in organic chemistry. These reactions typically proceed through intermediates that facilitate the one-carbon ring expansion from a five-membered pyrrolidine to a six-membered piperidine (B6355638) core.

A plausible mechanism for such a rearrangement from a 3-halopyrrolidine derivative involves the formation of a strained bicyclic aziridinium (B1262131) ion intermediate. Intramolecular displacement of the bromide by the ring nitrogen would form this highly reactive species. Subsequent nucleophilic attack at one of the methylene (B1212753) carbons of the aziridinium ring can lead to the opening of the three-membered ring and the formation of a six-membered piperidine. The regioselectivity of the nucleophilic attack would determine the substitution pattern on the resulting piperidine ring. This type of ring expansion is analogous to other known carbocation-mediated rearrangements where a strained ring expands to form a more stable, larger ring. youtube.comyoutube.com

The feasibility of pyrrolidine ring expansion is supported by various related transformations in heterocyclic chemistry. For instance, palladium-catalyzed allylic amine rearrangements have been shown to enable the efficient two-carbon ring expansion of 2-vinyl pyrrolidines to azepanes. chemrxiv.org While this is a two-carbon homologation, it demonstrates that the pyrrolidine ring is not inert and can participate in sophisticated rearrangement cascades to form larger nitrogen-containing heterocycles. Similarly, other ring expansion strategies, such as those involving cyclopropanation followed by rearrangement, have been used to convert five-membered rings like indoles into six-membered quinoline (B57606) systems, illustrating a parallel synthetic strategy. nih.gov

Development of Novel Methodologies for Enhancing Molecular Complexity and Stereogenicity

The chiral nature of this compound makes it an exemplary starting material for the development of novel synthetic methodologies aimed at increasing molecular complexity and generating new stereocenters. Its integration into Diversity-Oriented Synthesis (DOS) is a powerful strategy for producing compound libraries with high levels of structural diversity and three-dimensionality. nih.gov DOS aims to populate chemical space with a wide array of small molecules, which is crucial for identifying new leads in drug discovery. nih.govresearchgate.net The pyrrolidine scaffold serves as a robust foundation for building complex and varied molecular architectures. researchgate.netchemrxiv.orgchemrxiv.org

One of the most versatile methods for elaborating the pyrrolidine core is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. rsc.org This reaction provides access to a wide variety of stereochemical patterns in the resulting polycyclic pyrrolidine structures. rsc.orgdntb.gov.ua By carefully selecting catalysts and reaction conditions, stereodivergent synthesis can be achieved, allowing for the creation of different stereoisomers from the same set of starting materials. rsc.org

Modern catalytic techniques have further expanded the toolkit for functionalizing the pyrrolidine ring in a stereocontrolled manner. For example, the enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine represents a significant advance. researchgate.net This method allows for the convergent and reliable preparation of a broad range of 2-aryl-N-Boc-pyrrolidines with high enantioselectivity. researchgate.net Such methodologies, which create C-C bonds at a stereogenic center, are fundamental for building molecular complexity. Furthermore, innovative cascade reactions have been designed to merge the pyrrolidine motif with other heterocyclic systems. A stereocontrolled strategy to fuse a 3-methylenetetrahydropyran motif onto a pyrrolidine core has been developed to exponentially expand the 3D-structural space available for small molecule discovery. rsc.orgnih.gov

Table 2: Methodologies for Increasing Complexity of Pyrrolidine Scaffolds
MethodologyDescriptionKey OutcomeReference
Diversity-Oriented Synthesis (DOS)Systematic synthesis of structurally diverse compound libraries from a common core.Broad exploration of chemical space for drug discovery. nih.govresearchgate.net
Asymmetric 1,3-Dipolar CycloadditionReaction of azomethine ylides with dipolarophiles to form highly substituted pyrrolidines.Stereodivergent access to complex, polycyclic scaffolds. rsc.org
Enantioselective Pd-Catalyzed α-ArylationCross-coupling of N-Boc-pyrrolidine with aryl halides.Convergent synthesis of 2-aryl-pyrrolidines with high enantioselectivity. researchgate.net
Cascade Bromoetherification/FusionIntramolecular cyclization to fuse a 3-methylenetetrahydropyran ring to a pyrrolidine.Expansion of 3D-structural space with novel fused heterocycles. rsc.orgnih.gov

Role of S 3 Bromopyrrolidine in Medicinal Chemistry and Drug Discovery

(S)-3-Bromopyrrolidine as a Key Pharmaceutical Intermediate for Active Pharmaceutical Ingredients (APIs)

This compound serves as a critical starting material or intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). beilstein-journals.orgnih.govnih.gov Pharmaceutical intermediates are the chemical compounds that form the building blocks of the final API. The strategic use of intermediates like this compound, often with its nitrogen atom protected (e.g., with a tert-butyloxycarbonyl, or Boc, group), allows for the efficient and stereocontrolled assembly of complex drug molecules. researchgate.netmansapublishers.com

Its utility stems from the reactivity of the carbon-bromine bond, which allows for nucleophilic substitution reactions. This enables the introduction of a wide variety of substituents at the 3-position of the pyrrolidine (B122466) ring. For example, commercially available N-Boc-(S)-3-bromopyrrolidine has been used in N-alkylation procedures to synthesize novel compounds, such as derivatives of oxoadenine intended as Toll-like receptor agonists. researchgate.netmansapublishers.com The pyrrolidine nitrogen can also be readily alkylated or acylated, providing another point for molecular diversification. The chirality of the (S)-isomer is often essential for the biological activity of the final API, as enantiomers can have significantly different pharmacological profiles. jelsciences.com

Design and Synthesis of Novel Bioactive Compounds Containing the Pyrrolidine Moiety

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a cornerstone in the design of new bioactive molecules. nih.gov Its prevalence in drug discovery is due to several advantageous properties:

Structural Versatility : The non-planar, puckered nature of the saturated pyrrolidine ring allows it to explore three-dimensional space effectively, which can lead to better binding interactions with protein targets. chemrxiv.orgeurekaselect.com

Stereochemical Complexity : The pyrrolidine scaffold can contain multiple stereocenters, allowing for the creation of a diverse array of stereoisomers, each with potentially unique biological activity. jelsciences.com

Physicochemical Properties : The nitrogen atom can act as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor, influencing the solubility and pharmacokinetic properties of the molecule.

The synthesis of novel compounds containing the pyrrolidine moiety often involves either the functionalization of a pre-existing pyrrolidine ring (a "chiron" approach, often starting from proline) or the construction of the ring from acyclic precursors. researchgate.net this compound is a key reagent in the former strategy. A common synthetic method for creating diverse pyrrolidine-based compounds is the 1,3-dipolar cycloaddition, which can form the five-membered ring with a high degree of regio- and stereoselectivity. jelsciences.com The development of efficient and sustainable synthetic methods, such as one-pot, multi-component domino reactions, has further expanded the ability to create novel libraries of pyrrolidine-fused spirooxindoles for biological screening.

Structure-Activity Relationship (SAR) Studies and Lead Optimization with this compound Derivatives

Once a "hit" compound with desired biological activity is identified, the process of lead optimization begins. This involves systematically modifying the structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). Structure-Activity Relationship (SAR) studies are central to this process, as they correlate changes in a molecule's structure with changes in its biological activity.

Derivatives of this compound are extensively used in SAR studies. By introducing different substituents at the 3-position (by replacing the bromine) or on the nitrogen atom, medicinal chemists can probe the binding pocket of a target protein. This helps to identify key interactions, such as hydrogen bonds or hydrophobic interactions, that are critical for activity. nih.gov For example, in the development of dopamine D3 receptor ligands, a series of 3-(3-hydroxyphenyl)pyrrolidine analogues were synthesized with varying N-alkyl groups. nih.gov This homologous series was designed to probe the size and tolerance of a secondary binding pocket on the receptor, with the goal of enhancing affinity and selectivity. nih.gov This systematic approach is a hallmark of lead optimization, where avoiding "molecular obesity" (excessive increases in molecular weight and complexity) is a key challenge. The ultimate goal is to refine a lead compound into a preclinical candidate that meets all necessary criteria for further development.

Impact of Absolute Stereochemistry on Pharmacological Profiles and Druggability

The absolute stereochemistry of a chiral drug molecule can have a profound impact on its pharmacological and pharmacokinetic properties. nih.gov The three-dimensional arrangement of atoms is critical for the specific interactions between a drug and its biological target, which are often chiral macromolecules such as receptors and enzymes. The use of a single enantiomer, such as a compound derived from this compound, can lead to a more selective pharmacological profile, an improved therapeutic index, and a reduction in off-target effects compared to a racemic mixture. nih.gov

In the context of drug design, the non-planar, puckered conformation of the pyrrolidine ring provides a distinct three-dimensional shape that can be exploited to achieve specific binding orientations within a target's active site. The stereocenter at the C-3 position of this compound dictates the spatial orientation of any substituent introduced at this position. This fixed orientation can be the determining factor for a productive binding interaction with the target protein.

For instance, in the development of antagonists for the Estrogen Receptor α (ERα), it was found that the stereochemistry of a methyl group on the pyrrolidine ring was crucial for the desired antagonist activity. nih.gov This highlights the principle that even a small change in the spatial arrangement of a functional group can dramatically alter the biological activity of a molecule.

The table below outlines the potential impacts of the (S)-stereochemistry at the C-3 position of a pyrrolidine-containing drug candidate on its pharmacological profile and druggability.

Pharmacological/Druggability Parameter Potential Impact of (S)-Stereochemistry at C-3
Receptor Binding Affinity and Selectivity The specific spatial orientation of the C-3 substituent can lead to enhanced binding to the desired target and reduced affinity for off-targets, improving selectivity.
Efficacy (Agonist/Antagonist Activity) The stereochemistry can determine the nature of the interaction with the receptor, potentially switching a compound from an agonist to an antagonist or vice-versa.
Metabolic Stability The spatial arrangement of the C-3 substituent can influence how the molecule is recognized and processed by metabolic enzymes, potentially leading to a more favorable pharmacokinetic profile for one enantiomer.
Pharmacokinetics (ADME) Stereochemistry can affect absorption, distribution to the target tissue (e.g., crossing the blood-brain barrier), and the rate of excretion.
Therapeutic Index By enhancing on-target activity and reducing off-target toxicity, the use of a single, more active enantiomer can lead to a wider therapeutic window.

Conclusion and Future Research Directions

Current State and Challenges in the Research and Development of (S)-3-Bromopyrrolidine

The research and development of this compound are primarily driven by its utility in drug discovery programs. nih.govguidechem.com The pyrrolidine (B122466) nucleus is a privileged scaffold, appearing in numerous FDA-approved drugs, which underscores the compound's relevance. nih.gov However, several challenges impede its broader application.

A primary challenge lies in the stereocontrol during synthesis and the stability of the final product. The presence of a reactive bromine atom and a secondary amine can lead to side reactions, degradation, or racemization under certain conditions. Often, the more stable salt form, such as the hydrobromide or hydrochloride, or an N-protected version like (S)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester, is used to mitigate these stability issues during synthesis and storage. sigmaaldrich.com

Furthermore, the development process for any new chemical entity, including derivatives of this compound, is fraught with general challenges common to the pharmaceutical industry. These include the immense cost of research and development, the difficulty in identifying and validating novel biological targets, and the increasing prevalence of drug resistance in therapeutic areas like antibacterials. nih.govnih.govresearchgate.net Overcoming these hurdles requires significant investment and innovative scientific approaches to ensure that new molecules advance through the development pipeline.

Key Challenges in this compound R&D:

Challenge AreaSpecific Issues
Chemical StabilityPotential for degradation and racemization. Instability of the free base form requires use of salts or protecting groups.
Synthetic ComplexityAchieving high enantiomeric purity can be difficult and costly. Multi-step syntheses are often required.
Scale-upTransitioning enantioselective syntheses from laboratory to industrial scale can be economically and technically challenging.
Development PipelineHigh costs, long timelines, and high attrition rates for new drug candidates derived from this building block. nih.gov

Emerging Synthetic Strategies and Technologies for Enantioselective Production

The demand for enantiomerically pure compounds has spurred the development of advanced synthetic methods applicable to the production of chiral pyrrolidines like this compound. These strategies are moving beyond classical resolution techniques toward more efficient and atom-economical asymmetric syntheses.

One prominent approach is the use of transition-metal-catalyzed asymmetric reactions. For instance, rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to fumarate esters has been shown to produce chiral 2-arylsuccinic esters, which are precursors to 3-arylpyrrolidines with high optical purity. nih.gov Another powerful method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for the construction of the pyrrolidine ring with controlled stereochemistry, including the formation of complex spirocyclic systems. researchgate.netmdpi.com

Biocatalysis and chemo-enzymatic methods are also emerging as powerful tools. The use of enzymes, such as oxynitrilase, can introduce chirality into an achiral starting material with very high enantiomeric excess (>99% ee), which can then be converted through several steps into the desired pyrrolidine ring. acs.org These enzymatic methods offer the advantages of mild reaction conditions and high selectivity, aligning with the principles of green chemistry.

Comparison of Emerging Enantioselective Strategies:

Synthetic StrategyDescriptionKey Advantages
Asymmetric 1,3-Dipolar CycloadditionConstruction of the pyrrolidine ring from azomethine ylides and alkenes using a chiral catalyst. researchgate.netHigh stereocontrol, ability to form complex polycyclic structures.
Rhodium-Catalyzed Conjugate AdditionEnantioselective addition of boronic acids to unsaturated esters to create chiral precursors for pyrrolidines. nih.govHigh yields and excellent enantioselectivities (up to 99.5% ee).
Enzymatic Desymmetrization/Kinetic ResolutionUse of enzymes to selectively react with one enantiomer or to introduce chirality into a prochiral substrate. acs.orgExceptional enantioselectivity, mild and environmentally friendly conditions.
Chiral Pool SynthesisStarting from naturally occurring chiral molecules, such as amino acids, to build the pyrrolidine scaffold. nih.govReadily available starting materials with defined stereochemistry.

Untapped Potential in Novel Pharmaceutical Applications

The true value of this compound lies in its potential as a starting material for a new generation of pharmaceuticals. The pyrrolidine scaffold is prized for its ability to explore three-dimensional chemical space, a feature that is increasingly important in modern drug design to achieve high potency and selectivity. nih.govresearchgate.net

The bromine atom serves as a versatile synthetic handle, allowing for the introduction of a wide array of functional groups through nucleophilic substitution or cross-coupling reactions. This enables the rapid generation of libraries of diverse compounds for screening against various biological targets. For example, research into novel histamine H3 antagonists for neurological disorders has shown that functionalized pyrrolidine moieties can significantly enhance binding affinity and potency. nih.gov

Furthermore, the introduction of stereochemical complexity via scaffolds like this compound is a key strategy for discovering novel therapeutic agents. Recent studies have shown that multi-substituted pyrrolidines containing quaternary stereogenic centers can act as potent antiproliferation agents for cancer therapy. nih.gov There is also potential in developing novel antibacterial agents, such as inhibitors of penicillin-binding proteins (PBPs), where the pyrrolidine core can be elaborated to target specific bacterial enzymes. nih.gov The development of spiro-pyrrolidine derivatives has also shown promise in yielding compounds with significant antitumor activity. mdpi.com

Interdisciplinary Research Opportunities in Chemical Biology and Material Science

Beyond traditional medicinal chemistry, this compound and its derivatives present exciting opportunities in interdisciplinary fields.

In chemical biology , the pyrrolidine scaffold is integral to the design of molecular probes to study biological systems. For instance, derivatives of pyrrolidine are used as selective antagonists in positron emission tomography (PET) imaging to diagnose and study movement disorders. mdpi.com this compound could serve as a precursor to novel, highly specific probes for imaging receptors, enzymes, and other biomolecules, thereby helping to elucidate complex biological pathways.

In material science , chiral organic molecules are being explored for the development of advanced functional materials. A compelling example is the use of the fluorinated analog, (S)-(+)-3-Fluoropyrrolidine hydrochloride, as a chiral ligand in the formation of perovskite-type ferroelectrics. ossila.com These materials exhibit unique electrical properties, and the incorporation of the chiral pyrrolidine derivative was shown to raise the Curie temperature, extending the material's operational range. ossila.com This opens up the possibility of using this compound to synthesize new ligands for creating novel ferroelectrics, sensors, or chiral catalysts where the properties can be fine-tuned by the choice of the halogen atom and the stereochemistry of the ligand.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for enantiomerically pure (S)-3-Bromopyrrolidine, and how do reaction conditions influence yield and enantiomeric excess (ee)?

  • Methodological Answer : The synthesis typically involves stereoselective bromination of pyrrolidine precursors. For example, bromocyclization of chiral pyrrolidine intermediates using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) can yield this compound with >90% ee . Key factors include solvent polarity (e.g., dichloromethane vs. THF) and catalyst choice (e.g., chiral auxiliaries or asymmetric catalysis). NMR (¹H/¹³C) and chiral HPLC are critical for verifying enantiopurity .

Q. How should researchers handle and store this compound to prevent decomposition or racemization?

  • Methodological Answer : The compound is moisture-sensitive and should be stored under inert gas (argon/nitrogen) at –20°C in amber vials. Degradation studies indicate prolonged exposure to light or humidity reduces purity by ~15% over 30 days. Use anhydrous solvents (e.g., dried DCM) during reactions .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and what are the diagnostic spectral signatures?

  • Methodological Answer :

  • ¹H NMR (CDCl₃): δ 3.4–3.6 ppm (multiplet, H-2/H-5), δ 2.1–2.3 ppm (m, H-4), δ 1.8–2.0 ppm (m, H-1) .
  • ¹³C NMR : δ 55.2 (C-3, Br-substituted carbon), δ 45.8 (C-1, methyl group).
  • Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol = 90:10) to resolve enantiomers; retention time ~12.5 min for (S)-enantiomer .

Q. Are there documented toxicity or safety protocols specific to this compound?

  • Methodological Answer : Limited acute toxicity data exist, but structural analogs (e.g., brominated amines) suggest moderate irritation. Use PPE (gloves, goggles) and work in a fume hood. Spills require neutralization with 10% sodium bicarbonate .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized using computational chemistry (e.g., DFT studies)?

  • Methodological Answer : Density Functional Theory (DFT) can model transition states to predict bromination stereochemistry. For example, B3LYP/6-31G* calculations reveal that steric hindrance at the C-3 position favors (S)-configuration formation with ΔΔG‡ ≈ 2.1 kcal/mol. Solvent effects (PCM model) further refine predictions .

Q. What strategies resolve contradictions in reported reaction yields for this compound synthesis across literature sources?

  • Methodological Answer : Discrepancies often arise from trace impurities (e.g., residual amines) or unoptimized stoichiometry. Systematic DOE (Design of Experiments) with variables like reagent equivalents (1.1–1.5 eq Br₂), temperature (–10°C to RT), and catalyst loading (5–20 mol%) can identify optimal conditions. Cross-validate results using LC-MS and mass balance analysis .

Q. How does this compound function as a chiral building block in transition-metal-catalyzed cross-coupling reactions?

  • Methodological Answer : The bromine atom serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, Pd(PPh₃)₄ (5 mol%) with this compound and arylboronic acids in toluene (80°C, 12h) yields chiral pyrrolidine-aryl hybrids with retained stereochemistry (>85% ee). Monitor regioselectivity via GC-MS .

Q. What are the challenges in scaling up enantioselective synthesis of this compound while maintaining ee >99%?

  • Methodological Answer : Batch-to-batch variability in large-scale reactions often stems from uneven mixing or thermal gradients. Use flow chemistry with immobilized chiral catalysts (e.g., silica-supported catalysts) to enhance reproducibility. In-line FTIR monitors reaction progress, while cryogenic crystallization isolates enantiopure product .

Q. How can researchers leverage this compound in pharmacological studies, given its structural similarity to bioactive pyrrolidines?

  • Methodological Answer : Its bromine atom allows late-stage functionalization (e.g., nucleophilic substitution) to generate analogs for SAR (Structure-Activity Relationship) studies. For instance, replace Br with azide (via SN2) for click chemistry applications. In vitro assays (e.g., enzyme inhibition) require rigorous controls to distinguish stereospecific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.